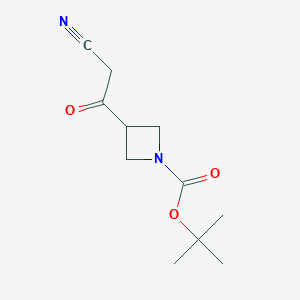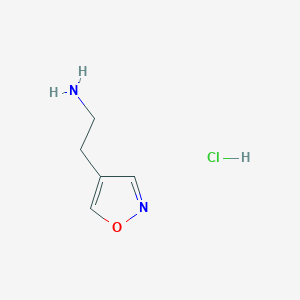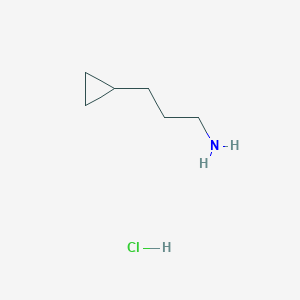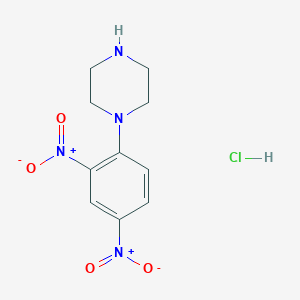
1-(2,4-二硝基苯基)哌嗪盐酸盐
描述
1-(2,4-Dinitrophenyl)-piperazine HCl is a chemical compound with the molecular formula C10H12N4O4.HCl and a molecular weight of 288.69 . It is used for proteomics research .
Physical and Chemical Properties Analysis
1-(2,4-Dinitrophenyl)-piperazine HCl is a solid with a melting point between 270-281°C . More detailed physical and chemical properties are not available in the search results.
科学研究应用
制药行业:药物开发
1-(2,4-二硝基苯基)哌嗪盐酸盐: 用于制药行业开发新药。 其衍生物,例如腙,对炎症、利什曼病、癌症和阿尔茨海默病等疾病具有活性 。 这些化合物还用于治疗麻风病、结核病和精神疾病,以及杀真菌剂 .
分析化学:光谱测定
在分析化学中,席夫碱腙,可以从 1-(2,4-二硝基苯基)哌嗪盐酸盐衍生,用于选择性提取某些过渡金属。 它们还因其独特的发色团性质而用于光谱测定 .
传感器材料:离子气体检测
该化合物的衍生物在构建用于检测氟离子、氰化物离子、重金属和有毒气体的传感器材料方面用途广泛。 这种应用对环境监测和安全至关重要 .
药物递送系统
1-(2,4-二硝基苯基)哌嗪盐酸盐的腙衍生物通过部位特异性释放改善药物递送,这对于靶向肿瘤组织或血栓形成特别有利 .
金属提取剂
取代腙,可以从 1-(2,4-二硝基苯基)哌嗪盐酸盐合成,具有使其用作金属提取剂的特性。 这在冶金和回收领域特别有价值 .
杂环合成
该化合物参与了新杂环的合成和结构解析,这些杂环在药物化学中很重要,用于创造具有潜在治疗效果的化合物 .
电化学应用
1-(2,4-二硝基苯基)哌嗪盐酸盐的衍生物因其氧化还原活性而在电化学应用中得到应用。 这包括开发电致变色器件和传感器 .
纳米技术:纳米乳剂
在纳米技术中,含有 1-(2,4-二硝基苯基)哌嗪盐酸盐衍生物的纳米乳剂因其抗菌和抗生物膜应用而受到探索。 它们提供了独特的优势,如改善的稳定性和生物相容性 .
安全和危害
作用机制
Target of action
The 2,4-Dinitrophenyl group is known to interact with various biological targets. For example, it has been found to interact with Pentaerythritol tetranitrate reductase .
Mode of action
The 2,4-Dinitrophenol group is known to uncouple oxidative phosphorylation, a process that is crucial for energy production in cells . This means it disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in heat generation .
Biochemical pathways
The 2,4-Dinitrophenol group can affect various biochemical pathways. For instance, it can interfere with the electron transport chain in mitochondria, disrupting the normal process of energy production .
Result of action
The primary result of the action of 2,4-Dinitrophenol is the disruption of normal energy production in cells. This can lead to a variety of effects, depending on the specific cells and tissues affected .
Action environment
The action of 2,4-Dinitrophenol can be influenced by various environmental factors. For example, the pH level can affect the efficiency of the reaction between 2,4-Dinitrophenol and other compounds .
生化分析
Biochemical Properties
1-(2,4-Dinitrophenyl)-piperazine HCl plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis . This compound interacts with various enzymes, proteins, and other biomolecules, forming stable derivatives that can be easily detected and quantified. The interaction between 1-(2,4-Dinitrophenyl)-piperazine HCl and amino acids involves the formation of covalent bonds, which enhances the hydrophobicity and stability of the amino acid derivatives .
Cellular Effects
1-(2,4-Dinitrophenyl)-piperazine HCl has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules involved in these processes . For instance, it can modulate the activity of enzymes involved in oxidative phosphorylation, leading to changes in cellular energy metabolism . Additionally, 1-(2,4-Dinitrophenyl)-piperazine HCl has been observed to induce oxidative stress in certain cell types, which can impact cell viability and function .
Molecular Mechanism
The molecular mechanism of action of 1-(2,4-Dinitrophenyl)-piperazine HCl involves its ability to form covalent bonds with specific biomolecules, thereby altering their structure and function . This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 1-(2,4-Dinitrophenyl)-piperazine HCl can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Dinitrophenyl)-piperazine HCl can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and varying pH levels . Long-term exposure to 1-(2,4-Dinitrophenyl)-piperazine HCl has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-(2,4-Dinitrophenyl)-piperazine HCl in animal models vary with different dosages . At low doses, this compound can enhance metabolic activity and promote weight loss by uncoupling oxidative phosphorylation . At high doses, 1-(2,4-Dinitrophenyl)-piperazine HCl can induce toxic effects, including hyperthermia, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .
Metabolic Pathways
1-(2,4-Dinitrophenyl)-piperazine HCl is involved in various metabolic pathways, particularly those related to oxidative phosphorylation and energy metabolism . This compound interacts with enzymes such as pentaerythritol tetranitrate reductase, influencing the metabolic flux and levels of metabolites . Additionally, 1-(2,4-Dinitrophenyl)-piperazine HCl can affect the balance of reactive oxygen species (ROS) and antioxidant levels within cells .
Transport and Distribution
The transport and distribution of 1-(2,4-Dinitrophenyl)-piperazine HCl within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 1-(2,4-Dinitrophenyl)-piperazine HCl within specific tissues can impact its overall efficacy and toxicity .
Subcellular Localization
1-(2,4-Dinitrophenyl)-piperazine HCl exhibits specific subcellular localization patterns, which can affect its activity and function . This compound can be targeted to specific organelles, such as mitochondria, where it exerts its effects on oxidative phosphorylation and energy metabolism . Post-translational modifications and targeting signals play a crucial role in directing 1-(2,4-Dinitrophenyl)-piperazine HCl to its subcellular destinations .
属性
IUPAC Name |
1-(2,4-dinitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4.ClH/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12;/h1-2,7,11H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQXUMGVTODBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)
![Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate](/img/structure/B1452370.png)


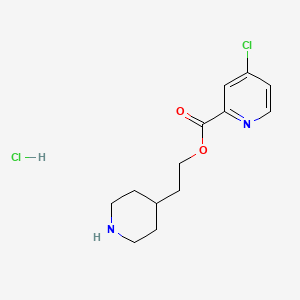
![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)


